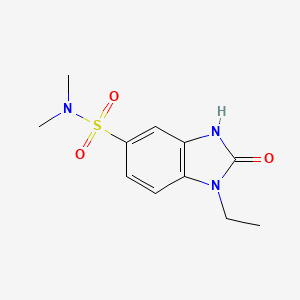

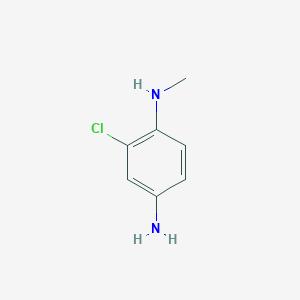

2-Chloro-N1-methylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-N1-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C7H9ClN2 . It is used as a building block for synthesizing various organic compounds, such as pharmaceuticals, dyes, and polymers.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 156.61 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis and Thermal Properties

A series of polyimides with azomethine functionality, synthesized using aromatic diamines including a variant of 2-Chloro-N1-methylbenzene-1,4-diamine, demonstrated notable properties for high-performance engineering plastics. These polyimides were amorphous, soluble in various solvents, and displayed high thermal stability, making them attractive for engineering applications (Iqbal, Khosa, Jamal, & Hamid, 2015).

Densities and Viscosities in Solvents

Research on the densities and viscosities of diaminotoluene, a compound similar to this compound, in various solvents indicated significant solute-solvent and solute-solute interactions. This study is crucial for understanding the behavior of such compounds in different solvents (Zhu, Han, Liu, & Ma, 2014).

High-Pressure Reactions

The reaction of a compound similar to this compound with tetrachloronitrobenzene under high pressure yielded products with varied ratios, indicating potential for controlled chemical synthesis under specific conditions (Ibata, Zou, & Demura, 1995).

Chlorination Reactions

The chlorination of 4-methylbenzene-1,2-diamine, similar to this compound, led to the formation of complex chlorinated products, showcasing the reactivity of such compounds in chlorination reactions (Calvert, Hartshorn, Robinson, & Wright, 1992).

Fabrication of Polyimides for Gas Separation

Innovative polyimides derived from diamines like this compound have been characterized for use in gas separation applications. These polymers displayed excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Dinari, Ahmadizadegan, & Asadi, 2015).

Anti-inflammatory Potential

A study on a similar compound, N1-benzyl-4-methylbenzene-1,2-diamine, indicated its potential as an anti-inflammatory agent by inhibiting nitric oxide production in macrophages. This suggests possible pharmaceutical applications for related compounds (Shin et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGOCWBIFFICFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)